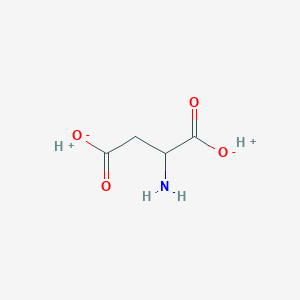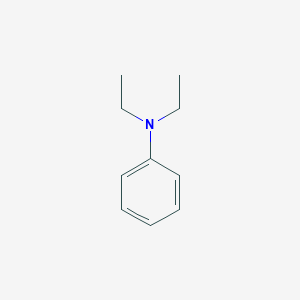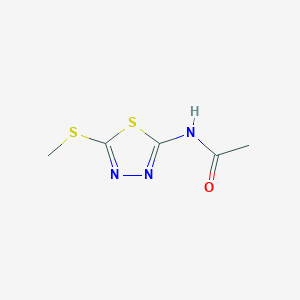
Isopropylcyclopentane
Descripción general
Descripción
Isopropylcyclopentane, also known as cyclopentane, (1-methylethyl)-, is a hydrocarbon with the molecular formula C8H16. It is a cycloalkane, which means it consists of a ring of carbon atoms with single bonds. This compound is characterized by the presence of an isopropyl group attached to a cyclopentane ring. It is a colorless liquid with a mild odor and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isopropylcyclopentane can be synthesized through several methods. One common method involves the alkylation of cyclopentane with isopropyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is often produced through catalytic hydrogenation of isopropylcyclopentene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction converts the double bond in isopropylcyclopentene to a single bond, yielding this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. For example, oxidation with potassium permanganate can yield isopropylcyclopentanone.
Reduction: Reduction reactions are less common for this compound due to its saturated nature. it can be reduced to simpler hydrocarbons under extreme conditions.
Substitution: this compound can undergo substitution reactions, particularly halogenation. For instance, chlorination with chlorine gas in the presence of ultraviolet light can produce isopropylchlorocyclopentane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, metal catalysts (palladium, platinum).
Substitution: Chlorine gas, bromine.
Major Products Formed:
Oxidation: Isopropylcyclopentanone.
Reduction: Simpler hydrocarbons (e.g., cyclopentane).
Substitution: Isopropylchlorocyclopentane.
Aplicaciones Científicas De Investigación
Isopropylcyclopentane has several applications in scientific research:
Chemistry: It is used as a solvent and as an intermediate in organic synthesis. Its unique structure makes it a valuable compound for studying cycloalkane chemistry.
Biology: While not commonly used in biological research, its derivatives can be used in the synthesis of biologically active compounds.
Medicine: this compound itself is not widely used in medicine, but its derivatives may have potential pharmaceutical applications.
Industry: It is used as a solvent in various industrial processes, including the production of adhesives, coatings, and sealants.
Mecanismo De Acción
The mechanism of action of isopropylcyclopentane is primarily related to its chemical reactivity. As a cycloalkane, it can participate in various chemical reactions, such as oxidation and substitution, which are facilitated by the presence of the isopropyl group. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs.
Comparación Con Compuestos Similares
Cyclopentane (C5H10): A simpler cycloalkane with no substituents. It has similar chemical properties but lacks the isopropyl group.
Cyclohexane (C6H12): A six-membered ring cycloalkane. It is more stable due to its chair conformation and is widely used as a solvent.
Methylcyclopentane (C6H12): Similar to isopropylcyclopentane but with a methyl group instead of an isopropyl group. It has slightly different reactivity and physical properties.
Uniqueness of this compound: The presence of the isopropyl group in this compound imparts unique chemical properties, such as increased steric hindrance and altered reactivity compared to its simpler counterparts. This makes it a valuable compound for studying the effects of alkyl substitution on cycloalkane chemistry.
Propiedades
IUPAC Name |
propan-2-ylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7(2)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSBRLGQVHJIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192029 | |
| Record name | Isopropylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3875-51-2 | |
| Record name | Isopropylcyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3875-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropylcyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003875512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOPROPYLCYCLOPENTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopropylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropylcyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isopropylcyclopentane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGD62XB9AE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of isopropylcyclopentane?
A: this compound is an alicyclic hydrocarbon characterized by a cyclopentane ring with an isopropyl substituent. Its molecular formula is C8H16, and its molecular weight is 112.21 g/mol. [, ] While the provided abstracts do not offer detailed spectroscopic data, characteristic infrared absorption bands for this compound and similar cycloalkanes have been reported. []
Q2: Has this compound been investigated in the context of isomerization reactions?
A: While the provided abstract does not provide specific details, a study mentions the isomerization of this compound in the presence of aluminum chloride. [] This suggests that the compound can undergo structural rearrangements under specific reaction conditions, likely involving carbocation intermediates.
Q3: Are there any studies on the catalytic transformations of this compound?
A: Research indicates that this compound, along with its stereoisomers 1,2-dimethylcyclopentanes, have been subjected to hydrogenolysis on a platinized charcoal catalyst. [] This study likely explores the kinetics and mechanisms associated with the cleavage of carbon-carbon bonds in the presence of hydrogen and a catalyst.
Q4: Has this compound been identified in any photochemical reaction pathways?
A: Interestingly, this compound has been identified as a product in the ultraviolet irradiation of L-menthone. [] This suggests that the compound can be generated through complex photochemical rearrangements and fragmentations of other cyclic ketones.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B43230.png)








![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)




